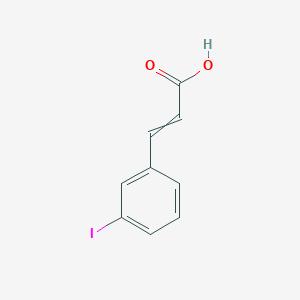

2-Propenoic acid, 3-(3-iodophenyl)-

説明

2-Propenoic acid, 3-(3-iodophenyl)- (IUPAC name) is a cinnamic acid derivative featuring an iodine substituent at the meta position of the phenyl ring. The iodine atom introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents .

特性

IUPAC Name |

3-(3-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFQTFBKOHMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Halogenation: Starting from propenoic acid, the compound can be synthesized by halogenation using iodine in the presence of a suitable catalyst.

Friedel-Crafts Acylation: This method involves the acylation of benzene with propenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where propenoic acid is reacted with iodine under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Propenoic acid, 3-(3-iodophenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of different derivatives.

Substitution: Substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Derivatives with different functional groups replacing the iodine atom.

科学的研究の応用

2-Propenoic acid, 3-(3-iodophenyl)- is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to understand the role of iodine-containing compounds in biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent.

Industry: The compound is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

作用機序

The mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation and other physiological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key molecular features of 2-propenoic acid derivatives with varying phenyl ring substituents:

Key Observations :

- Iodine vs. Methoxy/Hydroxy: The iodine substituent increases molecular weight by ~126 g/mol compared to methoxy (178.18 vs. 274.06), significantly impacting lipophilicity and steric interactions. Iodine’s electron-withdrawing nature may reduce resonance stabilization of the propenoic acid moiety compared to electron-donating groups like methoxy .

- Biological Activity : Analogs with methoxy or hydroxy groups (e.g., 3,4,5-trimethoxyphenyl) exhibit antitumor activity, with open-chain bibenzyl derivatives showing higher potency than closed-ring structures . The iodine atom’s size and electronegativity could enhance binding to biological targets, such as thyroid receptors or enzymes requiring halogen bonding .

生物活性

2-Propenoic acid, 3-(3-iodophenyl)-, also known as 3-(3-iodophenyl)propanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H9IO2

- Molecular Weight : 248.07 g/mol

- CAS Number : 3870221

Biological Activity Overview

The biological activities of 2-Propenoic acid, 3-(3-iodophenyl)- have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. The presence of the iodine atom in its structure is believed to enhance its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of 2-propenoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Propenoic acid, 3-(3-iodophenyl)- | Staphylococcus aureus | 32 µg/mL |

| Tridecyl acrylate | Escherichia coli | 16 µg/mL |

| Isosafrole | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Apoptotic Mechanism in Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with 2-Propenoic acid, 3-(3-iodophenyl)- resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

- Induction of cell cycle arrest at the G1 phase.

The exact mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its biological effects is still under investigation. However, it is hypothesized that:

- Iodine Substitution : The iodine atom may enhance electron density and facilitate interactions with biological targets.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity associated with this compound. Studies indicate:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

Table 2: Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity (oral) | Harmful (H302) |

| Skin Irritation | Causes irritation (H315) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。